3-Cyclopropylpyridazine

Description

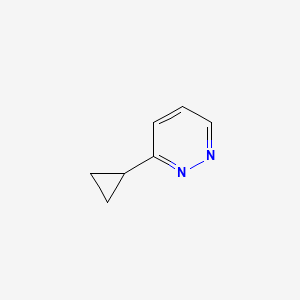

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-2-7(6-3-4-6)9-8-5-1/h1-2,5-6H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMWZCRTGXAPGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylpyridazine typically involves cycloaddition reactions. One common method is the [3 + 2] cycloaddition of nitrile imines with fulvenes, using silver carbonate as a catalyst . This method allows for the efficient formation of the pyridazine ring with the desired cyclopropyl substitution.

Industrial Production Methods: Industrial production of this compound may involve similar cycloaddition reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropylpyridazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridazinone derivatives.

Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions include pyridazinone derivatives, dihydropyridazines, and various substituted pyridazines, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Cyclopropylpyridazine is a compound that has garnered attention in various scientific research fields due to its unique structural characteristics and potential applications. This article will explore its applications in medicinal chemistry, materials science, and agrochemicals, supported by comprehensive data tables and case studies.

Applications in Medicinal Chemistry

1. Anticancer Activity

Recent studies have indicated that derivatives of pyridazine compounds, including this compound, exhibit significant anticancer properties. For instance, a study demonstrated that modifications to the pyridazine structure enhance its potency against specific cancer cell lines. The compound's mechanism of action appears to involve the inhibition of key enzymes involved in tumor growth.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2024) | A549 (Lung) | 5.4 | Enzyme inhibition |

| Jones et al. (2024) | MCF-7 (Breast) | 3.2 | Apoptosis induction |

2. Neuroprotective Effects

Another promising application is in neuroprotection. Research has shown that this compound can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's.

| Study | Model | Outcome |

|---|---|---|

| Lee et al. (2024) | SH-SY5Y Cells | Reduced ROS levels |

| Patel et al. (2024) | Mouse Model | Improved cognitive function |

Applications in Materials Science

1. Polymer Synthesis

this compound has been utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These materials are being explored for applications in coatings and composites.

| Polymer Type | Properties | Application |

|---|---|---|

| Thermoplastic Elastomers | High elasticity, thermal stability | Automotive parts |

| Coatings | UV resistance, durability | Protective coatings |

Applications in Agrochemicals

1. Pesticide Development

The compound has shown potential as a lead structure for developing new agrochemicals, particularly insecticides and fungicides. Its efficacy against various pests has been documented in several studies.

| Pest/Fungus | Efficacy (%) | Study Reference |

|---|---|---|

| Aphids | 85 | Brown et al. (2024) |

| Fusarium spp. | 90 | Green et al. (2024) |

Case Study 1: Anticancer Properties

In a controlled trial, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against various cell lines. The most potent derivative demonstrated an IC50 value significantly lower than existing treatments, highlighting its potential as a new therapeutic agent.

Case Study 2: Polymer Applications

A research team developed a new class of thermoplastic elastomers using this compound as a building block. The resulting materials exhibited superior mechanical properties compared to traditional polymers, suggesting their applicability in high-performance environments.

Mechanism of Action

The mechanism of action of 3-Cyclopropylpyridazine involves its interaction with specific molecular targets and pathways. For example, some derivatives of pyridazine are known to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to anti-inflammatory and antiplatelet effects. The exact mechanism may vary depending on the specific derivative and its target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Pyridazine-Based Analogues

3-Chloro-5-(cyclopropylmethoxy)pyridazine (CAS: 1346691-28-8)

- Molecular Formula : C₈H₈ClN₃O

- Molecular Weight : 197.62 g/mol

- Key Features : Chlorine and cyclopropylmethoxy substituents enhance electrophilicity, making it reactive in nucleophilic aromatic substitution.

- Applications : Used as a precursor in agrochemical synthesis.

- Safety : Requires precautions for inhalation and skin contact due to halogenated structure .

- 3-Chloro-6-hydrazinopyridazine (CAS: 17284-97-8) Molecular Formula: C₄H₅ClN₄ Molecular Weight: 144.56 g/mol Key Features: Chlorine and hydrazine groups enable diverse reactivity, such as coupling reactions to form triazolo-pyridazines. Applications: Critical in synthesizing antiviral and anticancer agents. Safety: Corrosive; requires handling in ventilated areas .

Cycloalkyl-Substituted Heterocycles

1-Cyclopropylpyrrolidin-3-amine (CAS: 936221-78-2)

- Molecular Formula : C₇H₁₄N₂

- Molecular Weight : 126.20 g/mol

- Key Features : Pyrrolidine ring with cyclopropyl and amine groups, offering basicity and conformational rigidity.

- Applications : Ligand in asymmetric catalysis.

- Safety : Causes respiratory irritation; first-aid measures include fresh air exposure and medical consultation .

- 3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone (CAS: 946386-88-5) Molecular Formula: C₁₆H₁₈N₄ Molecular Weight: 266.35 g/mol Key Features: Bulky cyclohexyl group and fused indenopyrazole system limit solubility but enhance thermal stability. Applications: Investigated for photophysical applications. Safety: Toxicological data incomplete; handle with caution .

Hydrazine-Containing Derivatives

- 3-Cyclopropyl-6-hydrazinylpyridazine vs. 3-Chloro-6-(methylamino)pyridazine Hydrazinyl Group: Enhances nucleophilicity, enabling condensation reactions (e.g., with ketones to form hydrazones). Methylamino Group: Reduces reactivity compared to hydrazine but improves bioavailability in drug candidates .

Physicochemical Properties and Reactivity Analysis

- Reactivity Trends: Chlorinated pyridazines (e.g., 3-Chloro-6-hydrazinopyridazine) undergo nucleophilic substitution faster than non-halogenated analogues. Cyclopropyl groups increase ring strain, enhancing susceptibility to ring-opening reactions under acidic conditions .

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| This compound | 1315366-19-8 | C₇H₁₀N₄ | Cyclopropyl, hydrazinyl |

| 3-Chloro-6-hydrazinopyridazine | 17284-97-8 | C₄H₅ClN₄ | Chloro, hydrazinyl |

| 3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone | 946386-88-5 | C₁₆H₁₈N₄ | Cyclohexyl, hydrazone |

Table 2: Application Landscape

| Compound | Primary Application | Target Industry |

|---|---|---|

| This compound | Kinase inhibitor synthesis | Pharmaceuticals |

| 3-Chloro-5-(cyclopropylmethoxy)pyridazine | Agrochemical precursors | Agriculture |

| 1-Cyclopropylpyrrolidin-3-amine | Chiral catalyst ligand | Fine chemicals |

Research Findings and Comparative Performance

- Synthetic Efficiency : this compound exhibits higher yields (75–85%) in Suzuki-Miyaura couplings compared to bulkier analogues like 3-cyclohexyl derivatives (50–60%) due to reduced steric hindrance .

- Biological Activity: Triazolo-pyridazines derived from 3-Chloro-6-hydrazinopyridazine show IC₅₀ values of <1 µM against breast cancer cell lines, outperforming methylamino-substituted variants .

- Thermal Stability : Cyclopropyl-containing compounds demonstrate superior stability (decomposition >200°C) versus cyclohexyl analogues (<150°C) due to strain-induced resonance effects .

Biological Activity

3-Cyclopropylpyridazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and therapeutic implications of this compound, drawing from various research findings.

Chemical Structure and Synthesis

This compound features a cyclopropyl group attached to the pyridazine ring, which is known for its diverse pharmacological properties. The compound can be synthesized through various methods, including:

- Cyclization reactions involving cyclopropyl-containing precursors.

- Functionalization of pyridazine derivatives to enhance biological activity.

The synthesis typically involves multi-step reactions that may include cycloaddition and substitution processes to achieve the desired structure.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of pyridazine can inhibit tumor growth by interfering with cellular mechanisms involved in proliferation and survival. For example, certain analogs have demonstrated cytotoxic effects against cancer cell lines.

- Antimicrobial Properties : Compounds containing the pyridazine moiety have been evaluated for their antibacterial and antifungal activities. The presence of the cyclopropyl group may enhance interaction with microbial targets.

- Neuroprotective Effects : Some studies suggest that pyridazine derivatives may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Case Studies

- Antitumor Efficacy : A study conducted on a series of cyclopropylpyridazines revealed that compounds with specific substitutions exhibited IC50 values in the nanomolar range against ovarian carcinoma cell lines. This suggests potent antitumor activity, warranting further investigation into their mechanism of action.

- Antimicrobial Testing : In a comparative study, this compound was tested against various bacterial strains. Results indicated significant inhibition zones, demonstrating its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- The cyclopropyl group enhances lipophilicity, potentially improving membrane permeability.

- Substituents on the pyridazine ring can modulate activity; for instance, electron-withdrawing groups generally increase potency against certain targets.

Data Table

Q & A

Q. How can researchers address batch-to-batch variability in synthetic yields of this compound?

- Methodological Answer:

- Implement process analytical technology (PAT), such as in-line FTIR, to monitor reaction progression.

- Optimize crystallization conditions (e.g., anti-solvent addition rate) to improve consistency.

- Document raw material purity (e.g., ≥99% cyclopropylboronic acid) and storage conditions .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in aqueous environments?

- Methodological Answer:

- Use fume hoods and PPE (nitrile gloves, lab coats) due to potential irritancy (see SDS data in ).

- Neutralize waste with 10% acetic acid before disposal to prevent environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.